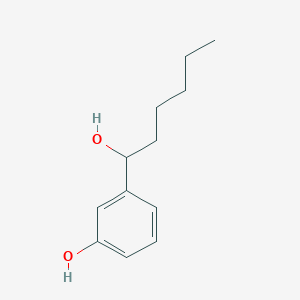

3-(1-Hydroxyhexyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-(1-hydroxyhexyl)phenol |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h5-7,9,12-14H,2-4,8H2,1H3 |

InChI Key |

IBFOMXXVRQYPGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1 Hydroxyhexyl Phenol

Advanced Synthetic Routes to 3-(1-Hydroxyhexyl)phenol

The construction of this compound involves the formation of a carbon-carbon bond between a phenyl ring and a hexyl chain, as well as the introduction of two hydroxyl groups at specific positions. Advanced synthetic methodologies aim to achieve this with high efficiency, selectivity, and sustainability.

Regioselective Functionalization Strategies

Regioselective functionalization is crucial in the synthesis of substituted phenols to control the position of substituents on the aromatic ring. For a compound like this compound, this involves directing the introduction of the 1-hydroxyhexyl group to the meta-position of a phenolic precursor, or vice-versa.

Common strategies for achieving regioselectivity in phenol (B47542) functionalization include the use of directing groups, which can steer electrophilic or nucleophilic reagents to a specific position (ortho, meta, or para). While numerous methods exist for the regioselective functionalization of phenols, specific applications of these advanced strategies for the direct synthesis of this compound are not extensively documented in publicly available scientific literature. nih.govnih.gov General approaches often involve multi-step syntheses, for instance, a Grignard reaction between 3-hydroxybenzaldehyde (B18108) and a pentylmagnesium halide, followed by reduction of the resulting ketone. However, detailed studies on advanced regioselective strategies tailored for this specific molecule are scarce.

Stereoselective Syntheses of Chiral Centers at C-1 of the Hexyl Chain

The carbon atom at the C-1 position of the hexyl chain in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications.

The stereoselective synthesis of secondary benzylic alcohols is a well-established field in organic chemistry, employing methods such as asymmetric reduction of prochiral ketones, chiral Grignard reagents, or catalytic asymmetric addition of organometallic reagents to aldehydes. acs.orgresearchgate.netorganic-chemistry.orgchemrxiv.org These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

While these general strategies are applicable to the synthesis of chiral 1-aryl alcohols, specific and detailed research on the stereoselective synthesis of this compound is not readily found in the surveyed literature. The application of modern asymmetric catalysis to produce enantiomerically pure (R)- or (S)-3-(1-Hydroxyhexyl)phenol would be a valuable contribution to the field.

Chemo-enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Enzymes, such as lipases and alcohol dehydrogenases, can offer high stereoselectivity under mild reaction conditions. nih.govnih.govrsc.orgresearchgate.netrsc.org

For the synthesis of this compound, a chemo-enzymatic approach could involve the enzymatic resolution of a racemic mixture of the target compound or the asymmetric enzymatic reduction of a precursor ketone. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the two enantiomers. Alternatively, an alcohol dehydrogenase could be employed for the stereoselective reduction of 3-(1-oxohexyl)phenol to a single enantiomer of the desired product.

Despite the potential of these methods, specific reports detailing the chemo-enzymatic synthesis of this compound are not prevalent in the scientific literature.

Application of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions, and minimizing waste. rsc.orgnih.govbohrium.comresearchgate.net

In the context of synthesizing this compound, green chemistry principles could be applied in several ways. For example, utilizing a bio-based synthesis route starting from renewable materials would be a significant advancement. Employing catalytic methods over stoichiometric reagents reduces waste. The use of greener solvents, such as water or supercritical fluids, in reactions like the Grignard reaction or reductions would also contribute to a more sustainable process.

While the broader field of phenol synthesis is increasingly adopting green chemistry principles, specific studies detailing the application of these principles to the synthesis of this compound are not widely reported.

Derivatization Strategies for this compound Analogues

Derivatization of a molecule involves chemically modifying it to produce analogues with potentially different properties. For this compound, both the phenolic and the secondary alcohol hydroxyl groups are potential sites for modification.

Alterations to the Hydroxyl Group on the Hexyl Chain

The secondary hydroxyl group on the hexyl chain of this compound is a prime target for chemical modification to alter the compound's physical and biological properties. Standard transformations for secondary alcohols can be readily applied.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This transformation is often used to create prodrugs of alcohol-containing compounds, potentially improving their bioavailability or modifying their release characteristics. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification: Formation of an ether linkage is another common modification. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For example, treating this compound with sodium hydride and then methyl iodide would yield the corresponding methyl ether at the secondary alcohol position.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 3-(1-oxohexyl)phenol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used to avoid over-oxidation or side reactions involving the phenolic hydroxyl group.

Structural Elaboration of the Hexyl Chain

Modification of the hexyl chain itself can lead to novel analogs with altered steric and electronic properties.

Chain Extension and Branching: While direct extension of the hexyl chain post-synthesis is challenging, related analogs can be synthesized from different starting materials. For example, using a longer or branched Grignard reagent in the initial synthesis would result in a modified alkyl chain.

Introduction of Unsaturation: Dehydration of the secondary alcohol can introduce a double bond into the hexyl chain, typically yielding a mixture of alkene isomers. This reaction is usually acid-catalyzed. The resulting alkenylphenol could then serve as a handle for further functionalization, such as through epoxidation or dihydroxylation.

Synthesis of Prodrugs and Precursor Compounds for Research Purposes

Prodrug strategies are often employed for phenolic compounds to enhance their pharmacokinetic properties. nii.ac.jpnih.gov Both the phenolic hydroxyl and the secondary alcohol of this compound can be targeted for prodrug synthesis.

Masking the phenolic hydroxyl group as an ester, carbonate, or ether can improve oral bioavailability and reduce first-pass metabolism. nih.gov Similarly, the secondary alcohol can be esterified to create a prodrug that is cleaved in vivo by esterases to release the active parent compound. For example, creating a glutamic acid conjugate at the phenolic hydroxyl has been explored as a strategy for targeted drug delivery. nih.gov

For research purposes, precursor compounds can be synthesized to facilitate further chemical exploration. For instance, a related compound, 3-(6-phenoxy-1-hydroxyhexyl)phenol, has been synthesized via a Grignard reaction involving 3-hydroxybenzaldehyde and a phenoxy-functionalized Grignard reagent. prepchem.com This highlights a synthetic route that could be adapted to introduce various functionalities at the terminus of the hexyl chain.

Advanced Catalysis in the Synthesis of this compound and Its Derivatives

Modern catalytic methods offer efficient and selective routes for the synthesis and functionalization of phenolic compounds.

Organocatalytic Applications

Organocatalysis provides metal-free alternatives for various chemical transformations. In the context of synthesizing phenol derivatives, organocatalysts have been used for the synthesis of phenols from diaryliodonium salts with water. nii.ac.jp While not directly applied to this compound, such methods could be relevant for the synthesis of its aryl ether derivatives. For example, organocatalytic methods have been developed for the synthesis of diaryl ethers, which could be applied to the phenolic hydroxyl of this compound. jsynthchem.comnih.govorganic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are widely used to form C-C bonds. ustc.edu.cn For instance, a precursor to this compound, such as a 3-halophenol derivative, could be coupled with a hexyl-containing organometallic reagent. Transition-metal catalysts are also instrumental in the synthesis of diaryl ethers from aryl halides and phenols. beilstein-journals.orgnih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important area of research. Transition-metal catalysts can enable the ortho-selective functionalization of phenols, allowing for the introduction of various substituents on the aromatic ring. researchgate.net

Biocatalytic Transformations and Bioconversions

Enzymes offer highly selective and environmentally friendly catalytic alternatives.

Enzymatic Resolutions: For the synthesis of enantiomerically pure this compound, biocatalytic methods such as enzymatic kinetic resolution can be employed. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

Modification of Phenolic Compounds: Enzymes can also be used to modify phenolic compounds. For example, laccases and peroxidases can catalyze the polymerization of phenols. nih.gov While not directly applicable to creating small molecule derivatives, this demonstrates the potential of biocatalysts to interact with the phenolic moiety. Furthermore, immobilized microorganisms have been shown to degrade phenol, indicating the potential for biocatalytic modification of the aromatic ring. fao.org

Advanced Analytical Methodologies for Research and Quantification of 3 1 Hydroxyhexyl Phenol

Development of High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides foundational data on the molecular structure, connectivity, and stereochemistry of 3-(1-Hydroxyhexyl)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural determination of organic molecules like this compound. nih.govmestrelab.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, while multi-dimensional (2D) NMR experiments establish the connectivity between atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the alcoholic hydroxyl proton, the carbinol proton (CH-OH), and the protons of the hexyl chain. libretexts.orglibretexts.org The phenolic -OH proton typically appears as a broad singlet, the position of which can be confirmed by a "D₂O shake" experiment where the peak disappears upon addition of deuterium (B1214612) oxide. libretexts.orglibretexts.org The ¹³C NMR spectrum would complement this by showing the expected 12 carbon signals, with characteristic shifts for the aromatic carbons (especially the two bearing oxygen atoms) and the carbinol carbon. pressbooks.publibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Assignment | Predicted Shift (δ, ppm) |

| Ar-H | 6.6 - 7.2 | m | C-OH (Phenol) | 155 - 158 |

| Phenolic OH | 4.0 - 7.0 | br s | Aromatic C-CH(OH) | 145 - 148 |

| CH(OH) | 4.5 - 4.8 | t | Aromatic CH | 113 - 130 |

| Alcoholic OH | 1.5 - 3.0 | d | CH(OH) | 72 - 76 |

| -CH₂- (chain) | 1.2 - 1.8 | m | Alkyl CH₂ | 22 - 40 |

| -CH₃ (terminal) | 0.8 - 0.9 | t | Alkyl CH₃ | 13 - 15 |

Multi-Dimensional NMR: To confirm the precise structure, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would be used to map the connectivity within the hexyl chain and identify adjacent protons on the aromatic ring. ukm.my

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.gov For instance, it would show a correlation from the carbinol proton to the aromatic carbons it is attached to, confirming the position of the hydroxyhexyl side chain on the phenol (B47542) ring. ukm.my

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. nih.govub.edu Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. mdpi.comsemanticscholar.org For this compound (C₁₂H₁₈O₂), the expected exact mass would be used to confirm its molecular formula.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. pensoft.net The fragmentation pattern serves as a molecular fingerprint.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₉O₂⁺ | 195.1385 | Protonated molecular ion |

| [M-H₂O]⁺ | C₁₂H₁₆O⁺ | 176.1201 | Loss of water from the secondary alcohol |

| [M-C₅H₁₁]⁺ | C₇H₇O₂⁺ | 123.0446 | Benzylic cleavage (alpha-cleavage) with loss of the pentyl radical |

| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0497 | Hydroxy-tropylium ion or similar rearrangement product |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netresearchgate.net These two techniques are complementary and provide a comprehensive vibrational profile of the compound.

For this compound, FT-IR and Raman spectra would confirm the presence of key functional groups:

O-H Stretching: A prominent, broad band in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, is characteristic of the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). libretexts.orglibretexts.orgdocbrown.info

C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the hexyl chain, while weaker absorptions above 3000 cm⁻¹ are due to the sp² C-H bonds of the aromatic ring.

Aromatic C=C Stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region confirms the presence of the benzene (B151609) ring. libretexts.orgdocbrown.info

C-O Stretching: Strong absorptions in the 1000-1250 cm⁻¹ region are indicative of the C-O bonds of the phenol and the secondary alcohol. libretexts.orgpressbooks.pub

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 (Broad) | Phenolic and Alcoholic -OH |

| Aromatic C-H stretch | 3010 - 3100 | sp² C-H |

| Aliphatic C-H stretch | 2850 - 2960 | sp³ C-H |

| Aromatic C=C stretch | 1450 - 1600 | Benzene Ring |

| C-O stretch | 1000 - 1250 | Phenol and Secondary Alcohol |

The carbon atom of the hexyl chain bonded to the hydroxyl group is a chiral center, meaning this compound can exist as a pair of enantiomers ((R) and (S)). Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of such molecules. wikipedia.org

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum of a pure enantiomer of this compound would show positive or negative peaks (known as Cotton effects) in the regions where the chromophores (the phenol ring) absorb UV light. The enantiomer would exhibit a mirror-image spectrum.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD spectrum provides information about the stereochemistry and can be used to assign the absolute configuration of the chiral center, often in conjunction with computational methods. scispace.com

A racemic mixture (a 50:50 mix of both enantiomers) would be optically inactive and thus would not produce a signal in either CD or ORD spectroscopy.

Chromatographic Separation and Detection Methodologies

Chromatography is paramount for the separation and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. fmach.it However, this compound, with its two polar hydroxyl groups, has a high boiling point and is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to increase its volatility and thermal stability. nih.govdphen1.com

Derivatization: A common approach is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert this compound into its more volatile bis-trimethylsilyl ether derivative.

The reaction is as follows: C₁₂H₁₈O₂ + 2 (CF₃CON(Si(CH₃)₃)₂) → C₁₂H₁₆O₂(Si(CH₃)₃)₂ + 2 (CF₃CONH(Si(CH₃)₃))

Method Development: A GC-MS method for the resulting derivative would involve:

Injection: A small volume of the derivatized sample is injected into the GC.

Separation: The derivative is separated from other components on a capillary column (e.g., a non-polar DB-5ms or similar). The oven temperature is programmed to ramp up, allowing for the elution of compounds based on their boiling points and interactions with the column's stationary phase.

Detection: As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, is used for positive identification and quantification. researchgate.netnih.gov

This derivatization-GC-MS approach provides the high sensitivity and selectivity needed for the quantification of this compound in various research and analytical contexts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of this compound in intricate biological matrices such as plasma, urine, cell lysates, and enzyme incubations. The high selectivity and sensitivity of LC-MS/MS allow for the precise quantification of the target analyte, even in the presence of numerous endogenous and exogenous compounds. nih.gov

The methodology typically involves a reversed-phase liquid chromatography system for the separation of this compound from matrix components. A C18 or phenyl-hexyl column is often employed, with a mobile phase consisting of a gradient mixture of an aqueous solution (often containing a small percentage of formic acid to enhance protonation) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govprotocols.io

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI facilitates the formation of protonated or deprotonated molecular ions of this compound, depending on the polarity of the analysis. Tandem mass spectrometry is then utilized for its quantification, primarily through multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise. nih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of Phenolic Compounds

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

|---|---|---|---|---|

| 4-tert-Octylphenol | 205.2 | 133.1 | 35 | Negative |

| Bisphenol A | 227.1 | 212.1 | 20 | Negative |

| 4-Nonylphenol | 219.2 | 133.1 | 40 | Negative |

| Genistein | 269.1 | 132.1 | 30 | Negative |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Given the presence of a chiral center at the 1-position of the hexyl chain, this compound exists as a pair of enantiomers. These enantiomers may exhibit different biological activities, making their separation and individual quantification essential. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional normal-phase liquid chromatography, including faster analysis times, reduced solvent consumption, and lower backpressure. selvita.comafmps.beyoutube.com

In chiral SFC, carbon dioxide in its supercritical state is used as the primary mobile phase, often modified with a small amount of an organic solvent, typically an alcohol such as methanol, ethanol, or isopropanol (B130326), to enhance analyte solubility and improve chromatographic selectivity. afmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. nih.gov

The development of a chiral SFC method for this compound would involve screening various CSPs and mobile phase modifiers to achieve optimal enantiomeric resolution. Parameters such as backpressure and temperature are also critical and need to be optimized to fine-tune the separation. afmps.be While a specific validated SFC method for the enantiomers of this compound is not documented in the reviewed literature, Table 2 provides a representative example of chiral SFC conditions that could be adapted for this purpose, based on separations of similar chiral molecules.

Table 2: Representative Chiral SFC Method Parameters

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Amylose or Cellulose-based CSP (e.g., Chiralpak® series) |

| Column Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol, Ethanol) |

| Modifier Percentage | 5 - 40% |

| Flow Rate | 2 - 4 mL/min |

| Backpressure | 100 - 200 bar |

| Temperature | 30 - 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Advanced Sample Preparation Techniques for Analytical Studies

The complexity of biological matrices necessitates efficient sample preparation to remove interfering substances and enrich the analyte of interest prior to instrumental analysis. The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the analytical method employed.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of phenolic compounds from aqueous samples like urine and plasma, as well as from cell culture media. researchgate.net For a moderately nonpolar compound like this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. Recovery rates for alkylphenols using SPE can be in the range of 60-100% depending on the specific sorbent and protocol. nih.gov

Liquid-Liquid Extraction (LLE) is another common technique, particularly useful for extracting analytes from aqueous matrices into an immiscible organic solvent. nih.gov For this compound, an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol could be effective. The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases and the pH of the aqueous phase, which can be adjusted to suppress the ionization of the phenolic hydroxyl group and enhance its extraction into the organic layer.

For more complex matrices like cell lysates or enzyme incubations, protein precipitation followed by SPE or LLE is often necessary to remove proteins that can interfere with the analysis and damage the analytical column. nih.gov This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol to the sample.

More advanced techniques such as supported liquid extraction (SLE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been applied to the extraction of phenolic compounds from complex matrices and can offer advantages in terms of reduced solvent consumption and simplified workflows. researchgate.net

Quantitative Analytical Strategies for Research Matrices

Internal Standard Quantification Approaches

The use of an internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS analysis, as it compensates for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable, isotopically labeled analog of the analyte, such as a deuterated or ¹³C-labeled version of this compound. umsl.edu These standards have nearly identical chemical and physical properties to the analyte, causing them to co-elute and experience similar matrix effects, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.

When a stable isotope-labeled internal standard is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used. For this compound, a suitable structural analog might be another 3-alkylphenol with a similar chain length or a deuterated version of a commercially available alkylphenol. nih.govresearchgate.net

Calibration Curve Development and Validation in Complex Biological Samples (e.g., cell lysates, enzyme incubations)

To quantify this compound in a specific biological matrix, a calibration curve is constructed by analyzing a series of standards of known concentrations. It is essential to prepare these calibration standards in the same biological matrix as the samples to be analyzed (matrix-matched calibration). This approach helps to compensate for matrix effects, which can cause ion suppression or enhancement in the MS source and lead to inaccurate quantification. researchgate.net

The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data points. A weighting factor, such as 1/x or 1/x², may be necessary to ensure homogeneity of variance across the concentration range. researchgate.net The acceptance criteria for a calibration curve typically include a correlation coefficient (r²) of ≥ 0.99 and the back-calculated concentrations of the standards being within ±15% (or ±20% for the lower limit of quantification) of their nominal values.

Assessment of Analytical Method Performance Metrics (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

A comprehensive validation of the analytical method is required to ensure its reliability and robustness for the intended application. Key performance metrics that are assessed include:

Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration. This is determined from the calibration curve.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. The mean accuracy should generally be within 85-115%. researchgate.net

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated, with an acceptance criterion of ≤15% RSD (≤20% at the LLOQ). researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable accuracy and precision. It is often estimated as a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. The LOQ is typically the concentration of the lowest standard on the calibration curve.

Table 3 provides a summary of typical acceptance criteria for these validation parameters in bioanalytical method validation.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Mean) | 85% to 115% of nominal concentration (80% to 120% at LLOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |

Biochemical and Mechanistic Investigations of 3 1 Hydroxyhexyl Phenol in Vitro/pre Clinical Models

Elucidation of Metabolic Pathways and Transformations (Non-Human, In Vitro)

Scientific literature detailing the specific metabolic pathways and transformations of 3-(1-Hydroxyhexyl)phenol in non-human, in vitro models is not currently available in the public domain. Extensive searches for research dedicated to this particular compound have not yielded studies that would allow for a detailed characterization of its biotransformation.

Characterization of Phase I Biotransformations (e.g., hydroxylation, oxidation, reduction)

There is no specific information available from in vitro studies to characterize the Phase I biotransformations of this compound. Research on analogous phenolic compounds suggests that hydroxylation, oxidation, and reduction are common metabolic routes. However, without direct experimental evidence for this compound, its specific metabolic fate remains unelucidated.

Identification of Phase II Conjugation Reactions (e.g., glucuronidation, sulfation, methylation)

No studies have been identified that specifically report on the Phase II conjugation reactions of this compound. While phenolic compounds are known to undergo glucuronidation, sulfation, and methylation, the specific conjugation pathways for this compound have not been experimentally determined in in vitro systems.

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

The specific cytochrome P450 (CYP) isozymes or other xenobiotic-metabolizing enzymes involved in the metabolism of this compound have not been identified in the scientific literature. While CYP enzymes are primary drivers of Phase I metabolism for a wide range of xenobiotics, including phenols, the particular enzymes responsible for metabolizing this specific compound are unknown. nih.govresearchgate.net

Substrate Specificity and Kinetic Studies of Metabolic Enzymes

Due to the lack of research on the metabolism of this compound, there are no available data on the substrate specificity or kinetic parameters (e.g., K_m, V_max) of metabolic enzymes with respect to this compound.

Enzyme Inhibition and Activation Studies (In Vitro)

No dedicated in vitro studies on the inhibitory or activating effects of this compound on specific enzymes have been found in the available scientific literature. Therefore, its potential to modulate enzyme activity is currently unknown.

Investigation of Enzyme-Ligand Interactions

There is no published research detailing the interactions between this compound and any enzyme at a molecular level. Consequently, information regarding its binding affinity, mode of interaction, or influence on enzyme conformation is not available.

Data Tables

No experimental data is available to be presented in tabular format.

Determination of Inhibition Constants (Ki) and Activation Constants (Ka)

No published studies were identified that have determined the inhibition constant (Ki) or the activation constant (Ka) of this compound for any specific enzyme. Consequently, there is no data available to quantify its potency as an enzyme inhibitor or activator.

Mechanistic Studies of Enzyme Modulation by this compound

There are no specific mechanistic studies available in the scientific literature that elucidate how this compound might modulate enzyme activity. Research on the broader class of phenols indicates that they can interact with enzymes in various ways, but specific details for this compound are not documented.

Receptor-Ligand Binding Studies (In Vitro)

Assessment of Binding Affinity to Specific Receptors or Protein Targets

No in vitro studies have been published that assess the binding affinity of this compound to any specific receptors or protein targets. Therefore, no data on its potential interactions with biological targets is currently available.

Characterization of Binding Kinetics and Equilibrium

As there are no binding affinity studies, there is also a complete absence of data characterizing the binding kinetics (association and dissociation rates) and equilibrium of this compound with any biological receptor or protein.

Displacement Assays with Known Ligands

No displacement assays involving this compound and known ligands for any receptor have been reported in the scientific literature. Such studies would be necessary to understand its potential to compete with endogenous or exogenous ligands for binding sites.

Cellular and Subcellular Research Models (In Vitro)

There is no available research detailing the use of this compound in in vitro cellular or subcellular research models. Consequently, its effects on cellular processes, signaling pathways, or specific subcellular compartments have not been investigated or reported.

Studies in Isolated Cell Lines or Primary Cell Cultures

There are no published studies investigating the effects of this compound on isolated cell lines or primary cell cultures. Research in this area would be essential to determine the compound's potential cytotoxic, cytostatic, or other cellular effects on various cell types, such as cancer cell lines, hepatocytes, neurons, or immune cells.

Mechanistic Investigations in Subcellular Fractions (e.g., microsomes, mitochondria, cytosol)

Specific mechanistic investigations of this compound in subcellular fractions have not been reported. Such studies would be crucial for understanding how the compound is metabolized by microsomal enzymes, its potential to interfere with mitochondrial functions like cellular respiration and ATP production, or its interactions with cytosolic components.

Analysis of Intracellular Signaling Pathways Modulated by this compound

There is no available data on the modulation of intracellular signaling pathways by this compound. Phenolic compounds, in general, have been shown to influence various signaling cascades, including those involved in inflammation (e.g., NF-κB), cell proliferation and survival (e.g., MAPK/ERK, PI3K/Akt), and oxidative stress response. However, the specific targets and downstream effects of this compound remain uninvestigated.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No studies on gene expression or proteomic profiling in response to this compound exposure have been published. These analyses would provide a comprehensive overview of the cellular changes induced by the compound, identifying potential target genes and proteins and offering insights into its broader biological impact.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1 Hydroxyhexyl Phenol Analogues

Design and Synthesis of Systematic Analogue Libraries

The foundation of robust SAR and SPR studies lies in the design and synthesis of well-defined libraries of analogues. For 3-(1-hydroxyhexyl)phenol, this involves modifications to its three key structural components: the position of the substituents on the phenol (B47542) ring, the stereochemistry of the chiral center, the isosteric replacement of the phenyl ring and the hydroxyl group, and alterations to the length and branching of the hexyl chain.

The relative positions of the hydroxyl and 1-hydroxyhexyl groups on the phenol ring can significantly influence biological activity. The synthesis of ortho- (2-substituted) and para- (4-substituted) isomers of this compound allows for the investigation of the impact of substituent placement on target binding. The different electronic and steric environments of these isomers can lead to varied potencies and selectivities.

Furthermore, the carbon atom bearing the hydroxyl group in the hexyl chain is a chiral center. This chirality gives rise to two enantiomers, (R)-3-(1-hydroxyhexyl)phenol and (S)-3-(1-hydroxyhexyl)phenol. It is well-established that stereoisomers can exhibit different biological activities and metabolic profiles due to the stereospecific nature of biological receptors and enzymes. The synthesis of individual enantiomers is therefore critical to understanding the stereochemical requirements for optimal activity.

Table 1: Hypothetical Biological Activity of Positional and Stereoisomers of 1-Hydroxyhexylphenol

| Compound | Isomer | Stereoisomer | Hypothetical IC₅₀ (µM) |

| 1 | meta | Racemic | 10 |

| 2 | ortho | Racemic | 25 |

| 3 | para | Racemic | 15 |

| 4 | meta | (R) | 5 |

| 5 | meta | (S) | 50 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SAR in related phenolic compounds.

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without drastically altering its shape and volume. For this compound, this can involve several modifications.

The phenol ring itself can be replaced by various heterocyclic rings such as pyridine (B92270), thiophene, or furan. These changes can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and may alter the pKa of the molecule.

The phenolic hydroxyl group is another key site for isosteric replacement. It can be substituted with groups like -NH₂, -SH, or -CH₂OH. These modifications can impact the compound's acidity, hydrogen bonding capability, and susceptibility to metabolic conjugation (e.g., glucuronidation or sulfation), which is a common metabolic pathway for phenols.

Table 2: Hypothetical Impact of Isosteric Replacements on Biological Activity

| Analogue | Isosteric Replacement | Hypothetical IC₅₀ (µM) |

| 3-(1-Hydroxyhexyl)aniline | Phenol OH replaced with NH₂ | 12 |

| 3-(1-Hydroxyhexyl)thiophenol | Phenol OH replaced with SH | 18 |

| 2-(1-Hydroxyhexyl)pyridine-4-ol | Phenol ring replaced with Pyridine | 8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of isosteric replacements.

The lipophilicity and steric bulk of the alkyl chain can be systematically varied to probe their influence on biological activity. This is achieved by synthesizing analogues with different chain lengths (e.g., from butyl to octyl) and by introducing branching into the alkyl chain.

Studies on other alkylphenols and resorcinol (B1680541) derivatives have shown that increasing the alkyl chain length often leads to an increase in biological activity up to a certain point, after which a "cut-off" effect is observed where further increases in chain length lead to decreased activity. This is often attributed to changes in water solubility, membrane permeability, and binding site interactions. Branching in the alkyl chain can also significantly affect activity by altering the steric profile of the molecule and its fit within a receptor's binding pocket.

Table 3: Hypothetical Effect of Alkyl Chain Modification on Biological Activity

| Compound | Alkyl Chain | Branching | Hypothetical IC₅₀ (µM) |

| 3-(1-Hydroxybutyl)phenol | C4 | None | 20 |

| This compound | C6 | None | 10 |

| 3-(1-Hydroxyoctyl)phenol | C8 | None | 8 |

| 3-(1-Hydroxy-2-methylpentyl)phenol | C6 | Branched | 15 |

Note: The data in this table is hypothetical and for illustrative purposes, based on observed trends in related alkylphenolic compounds.

Correlation of Structural Features with Biochemical Activity (In Vitro)

Once a library of analogues has been synthesized and their biological activities determined through in vitro assays, the next step is to correlate the structural modifications with the observed activity. This is where quantitative methods become invaluable.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound analogues, a QSAR model could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: Hammett constants, dipole moments, and partial charges.

Steric properties: Molar refractivity, van der Waals volume, and shape indices.

Hydrophobic properties: LogP (partition coefficient) and hydrophobic substituent constants.

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation can be derived that predicts the biological activity of new, unsynthesized analogues. This allows for the prioritization of synthetic targets and a more efficient lead optimization process. For example, a QSAR study on a series of alkylphenols might reveal that lipophilicity and the electronic nature of the phenol ring are the most critical factors for their activity.

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound in this regard.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as:

LE = - (ΔG / N)

where ΔG is the free energy of binding and N is the number of non-hydrogen atoms. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms, which is a desirable characteristic for a drug candidate.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP). It is calculated as:

LLE = pIC₅₀ - logP

A higher LLE value is generally preferred, as it indicates that the compound achieves high potency without excessive lipophilicity. High lipophilicity is often associated with poor solubility, high metabolic clearance, and off-target toxicity. By analyzing the LE and LLE of the this compound analogue library, researchers can identify compounds that have a good balance of potency and drug-like properties, guiding the selection of candidates for further development.

Table 4: Hypothetical Ligand Efficiency and Lipophilicity Indices for 3-(1-Hydroxyalkyl)phenol Analogues

| Compound | pIC₅₀ | logP | LE | LLE |

| 3-(1-Hydroxybutyl)phenol | 4.70 | 2.5 | 0.32 | 2.20 |

| This compound | 5.00 | 3.5 | 0.31 | 1.50 |

| 3-(1-Hydroxyoctyl)phenol | 5.10 | 4.5 | 0.29 | 0.60 |

Note: The data in this table is hypothetical and for illustrative purposes. LE and LLE values are dependent on the specific biological assay and method of logP determination.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the identification of essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comnih.gov A pharmacophore model represents the three-dimensional arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are critical for biological activity. slideshare.net This approach is particularly valuable when the 3D structure of the target receptor is unknown (ligand-based) or can be used in conjunction with a known target structure (structure-based). slideshare.netthepharma.net

For analogues of this compound, a hypothetical pharmacophore model can be constructed based on its core structural elements. The key features would likely include:

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the phenolic hydroxyl group.

An Aromatic Ring (AR): The phenyl ring, providing a hydrophobic surface and potential for π-π stacking interactions.

A Hydrophobic (HYD) feature: The hexyl chain.

A second HBD/HBA: The secondary alcohol on the hexyl chain.

These features create a 3D map that can be used as a query for virtual screening. dovepress.com Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgcsmres.co.uk By fitting molecules from a database (such as PubChem or ZINC) to the generated pharmacophore model, researchers can efficiently filter vast chemical spaces to prioritize a smaller, more manageable number of compounds for experimental testing. dergipark.org.trnih.gov This significantly reduces the time and cost associated with hit identification in the early stages of drug discovery. frontiersin.org

The process typically involves generating multiple conformations for each molecule in the database and then aligning them with the pharmacophore query. frontiersin.org Molecules that successfully match the query's features within specified distance constraints are considered "hits." These hits can be further ranked based on various scoring functions, including how well they fit the model and their calculated binding energies if a target structure is used for docking. fabad.org.tr

Below is a hypothetical representation of pharmacophoric features for this compound analogues and a sample data table illustrating the potential output of a virtual screening campaign.

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic -OH | Donates hydrogen to an acceptor group on the receptor (e.g., Asp, Glu, backbone carbonyl). |

| Hydrogen Bond Acceptor (HBA) | Phenolic -OH | Accepts hydrogen from a donor group on the receptor (e.g., Arg, Lys, Ser). |

| Aromatic Ring (AR) | Phenyl Ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic (HYD) | Hexyl Chain | Van der Waals interactions within a hydrophobic pocket of the receptor. |

| Hydrogen Bond Donor/Acceptor | Secondary Alcohol (-CH(OH)-) | Forms specific hydrogen bonds that can be critical for orientation and affinity. |

| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Passes Lipinski's Rule of Five |

|---|---|---|---|

| ZINC12345678 | 0.95 | -8.2 | Yes |

| ZINC98765432 | 0.91 | -7.9 | Yes |

| ZINC13579246 | 0.88 | -7.5 | No |

| ZINC24681357 | 0.85 | -7.3 | Yes |

Influence of Chirality on Biological Interactions

The presence of a stereocenter at the C-1 position of the hexyl chain in this compound means the compound exists as a pair of enantiomers: (R)-3-(1-Hydroxyhexyl)phenol and (S)-3-(1-Hydroxyhexyl)phenol. Chirality is a fundamental aspect of molecular recognition in biological systems, as enzymes and receptors are themselves chiral entities composed of L-amino acids. This intrinsic chirality often leads to significant differences in the biological activity, binding affinity, and metabolic fate of enantiomers.

Enantioselective Synthesis of (R)- and (S)-3-(1-Hydroxyhexyl)phenol

Accessing the individual enantiomers in high purity is essential for studying their distinct biological properties. Enantioselective synthesis, or asymmetric synthesis, provides methods to produce a single enantiomer of a chiral product. purdue.edu For chiral benzylic alcohols like this compound, a highly effective and common strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-hydroxyphenyl)hexan-1-one.

This transformation can be achieved using various catalytic systems, often involving a transition metal complexed with a chiral ligand. For instance, Noyori-type asymmetric hydrogenation using ruthenium (Ru) or rhodium (Rh) catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) is a well-established method. organic-chemistry.org Alternatively, biocatalytic reduction using ketoreductase enzymes offers a green and highly selective approach. mdpi.com These enzymes can produce chiral alcohols with excellent enantiomeric excess (ee), often exceeding 99%. thieme-connect.com

A plausible synthetic route would involve:

Preparation of the precursor ketone: Friedel-Crafts acylation of phenol or a protected derivative with hexanoyl chloride, followed by appropriate functional group manipulation to yield 1-(3-hydroxyphenyl)hexan-1-one.

Asymmetric Reduction: Treatment of the ketone with a chiral reducing agent or a catalyst system. Using a catalyst with an (R)-configured ligand would preferentially yield one enantiomer of the alcohol, while the (S)-configured ligand would produce the other.

| Catalyst System | Chiral Ligand Example | Expected Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-based Hydrogenation | (R)-BINAP | (R)-3-(1-Hydroxyhexyl)phenol | >95% |

| Ru-based Hydrogenation | (S)-BINAP | (S)-3-(1-Hydroxyhexyl)phenol | >95% |

| Biocatalysis (Ketoreductase) | KRED from Lactobacillus kefir | (S)-3-(1-Hydroxyhexyl)phenol | >99% |

| Biocatalysis (Ketoreductase) | KRED from Candida parapsilosis | (R)-3-(1-Hydroxyhexyl)phenol | >99% |

Stereospecific Binding and Recognition by Biological Receptors or Enzymes

The differential interaction of enantiomers with a biological target is known as stereospecificity. Because the binding pockets of receptors and enzymes are complex, three-dimensional environments, the spatial arrangement of a ligand's functional groups is paramount for optimal interaction. nih.gov The (R) and (S) enantiomers of this compound, being non-superimposable mirror images, will present their hydroxyl group and hexyl chain in different orientations.

Consider a hypothetical receptor binding pocket containing a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic pocket.

One enantiomer, for example the (R)-form, might position its phenolic hydroxyl to form a hydrogen bond with the acceptor, its secondary alcohol to interact with the donor, and its hexyl chain to fit snugly into the hydrophobic pocket. This three-point interaction could lead to high binding affinity and subsequent biological activity.

The (S)-enantiomer, in contrast, would be unable to achieve this optimal three-point fit simultaneously. While its phenolic group might still bind, the different orientation of the secondary alcohol and hexyl chain could prevent the other key interactions, leading to weaker binding or no binding at all. researchgate.net This principle explains why one enantiomer (the eutomer) is often significantly more potent than the other (the distomer).

Phenolic compounds are known to interact with various targets, including nuclear receptors like estrogen receptors. nih.govmdpi.com The precise geometry required for receptor activation or antagonism is highly sensitive to the ligand's stereochemistry.

| Interaction Type | Receptor Site | (R)-Enantiomer Interaction | (S)-Enantiomer Interaction | Resulting Affinity |

|---|---|---|---|---|

| Hydrogen Bond | Amino Acid A (e.g., Glu) | Strong (Optimal distance/angle) | Weak (Suboptimal distance/angle) | (R) > (S) |

| Hydrogen Bond | Amino Acid B (e.g., Ser) | Favorable | Steric Clash | |

| Hydrophobic Interaction | Hydrophobic Pocket | Optimal Fit | Partial Fit |

Differential Metabolic Profiles of Enantiomers

The metabolism of xenobiotics, including drugs and other small molecules, is predominantly carried out by enzymes such as the cytochrome P450 (CYP) superfamily and phase II conjugation enzymes (e.g., UGTs, SULTs). nih.gov These enzymes have chiral active sites and can exhibit stereoselectivity in their action, leading to different metabolic fates for enantiomers. wuxiapptec.com

For this compound, several metabolic pathways are possible:

Phase II Conjugation: The phenolic hydroxyl group is a prime site for glucuronidation (by UGTs) or sulfation (by SULTs). The rate of these reactions can differ between the (R) and (S) enantiomers due to stereoselective recognition by the enzymes. One enantiomer might be a preferred substrate, leading to its more rapid clearance from the body.

Phase I Oxidation: The alkyl chain can be a target for oxidation by CYP enzymes. This could occur at various positions on the hexyl chain, leading to the formation of new hydroxylated metabolites or further oxidation to ketones or carboxylic acids. The accessibility of the hexyl chain to the CYP active site can be influenced by the stereochemistry at the C-1 position, resulting in different metabolites or different rates of formation.

These metabolic differences mean that even if a racemic mixture is administered, the in vivo exposure to each enantiomer can vary significantly over time, a critical consideration in pharmacology. wuxiapptec.com

| Metabolic Pathway | Enzyme Family | Potential Influence of Chirality |

|---|---|---|

| Glucuronidation | UGTs | The rate of conjugation at the phenolic -OH may be faster for one enantiomer (e.g., R > S). |

| Sulfation | SULTs | One enantiomer may be a preferred substrate, leading to a higher rate of sulfation (e.g., S > R). |

| Alkyl Chain Hydroxylation | CYP450s | The position and rate of oxidation on the hexyl chain can differ between enantiomers. |

| Oxidation of Secondary Alcohol | Dehydrogenases | The rate of conversion to the ketone precursor could be stereoselective. |

Theoretical and Computational Chemistry of 3 1 Hydroxyhexyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comijaemr.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure and Reactivity Descriptors

The electronic structure dictates the chemical reactivity of a molecule. Key descriptors derived from quantum calculations include frontier molecular orbitals and charge distribution.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Charge Distribution: The distribution of electron density within 3-(1-Hydroxyhexyl)phenol can be visualized using a Molecular Electrostatic Potential (MEP) map. ijaemr.com This map highlights electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. For instance, the oxygen atoms of the hydroxyl groups are expected to be regions of high electron density. researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity. |

Spectroscopic Property Prediction

Quantum chemical methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of the molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational models can predict the ¹H and ¹³C chemical shifts with high accuracy, often achieving errors of less than 0.2 ppm for protons. nih.govnrel.govresearchgate.net These predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

Vibrational Frequencies: Theoretical calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. wisc.edu This allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the O-H stretch of the hydroxyl groups or the C=C stretching of the aromatic ring. ijaemr.comunige.chresearchgate.net

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Phenolic -OH | ~5.0 - 6.0 |

| Aliphatic -OH | ~1.5 - 2.5 | |

| Aromatic C-H | ~6.5 - 7.2 | |

| Aliphatic C-H | ~0.8 - 4.5 | |

| ¹³C NMR | Aromatic C-OH | ~155 |

| Aromatic C-H / C-C | ~110 - 140 | |

| Aliphatic C-OH / C-C | ~14 - 75 |

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3650 |

| Aliphatic O-H | Stretching | ~3630 |

| Aromatic C-H | Stretching | ~3050 - 3100 |

| Aliphatic C-H | Stretching | ~2850 - 2960 |

| Aromatic C=C | Ring Stretching | ~1450 - 1600 |

| C-O | Stretching | ~1200 - 1300 |

Conformation Analysis and Potential Energy Surfaces

The flexible hexyl chain of this compound allows it to adopt multiple three-dimensional shapes, or conformations. Conformation analysis involves systematically exploring the molecule's potential energy surface to identify stable, low-energy conformers. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site. liverpool.ac.uk

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the isolated molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules. These methods are central to computer-aided drug design. jbcpm.com

Prediction of Binding Modes with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net For a phenolic compound, potential targets could include enzymes like tyrosinase or various receptors involved in cellular signaling. mdpi.comnih.gov The docking process generates a "docking score," typically in kcal/mol, which estimates the binding affinity. The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov The two hydroxyl groups in this compound would be expected to act as key hydrogen bond donors and acceptors. researchgate.net

| Parameter | Predicted Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Key Interacting Residues | Asp102, Ser150, Phe280, Tyr282 |

| Types of Interactions | Hydrogen bonds with Asp102 and Ser150; π-π stacking with Phe280; Hydrophobic interactions with the hexyl chain. |

Simulation of Ligand-Protein Interactions and Stability

Following docking, Molecular Dynamics (MD) simulations can be performed to observe the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond scale. nih.govresearchgate.net MD simulations provide a more realistic model by incorporating the movement of atoms and the presence of solvent. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored to assess the stability of the binding pose. ijsrset.com These simulations can reveal whether the initial docked position is stable or if the ligand shifts to a different binding mode, providing crucial information about the durability of the interaction. researchgate.net

| Interaction Type | Interacting Groups | Occupancy (%) | Significance |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH with Asp102 | 85.2% | Primary anchor for the ligand in the binding site. |

| Hydrogen Bond | Aliphatic -OH with Ser150 | 61.5% | Secondary stabilizing interaction. |

| π-π Stacking | Phenol (B47542) Ring with Phe280 | 75.0% | Stabilizes the orientation of the aromatic portion. |

| Hydrophobic Contact | Hexyl Chain with various nonpolar residues | >90% | Contributes significantly to overall binding affinity. |

Virtual Screening of Compound Libraries for Novel Modulators

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process involves the use of computer models to predict the interaction between a ligand and a target, thereby narrowing down the candidates for experimental screening. nih.gov The methods for virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active molecules to identify others with similar properties, while structure-based methods rely on the three-dimensional structure of the target. researchgate.net

Despite the widespread application of these techniques, there is no available research in the scientific literature that specifically details the use of this compound as a query molecule or as a hit in virtual screening campaigns for novel modulators of any biological target. The exploration of its potential bioactivity through computational screening remains an open area for future investigation.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species and the energetic landscapes of reaction pathways. usda.gov Key areas of investigation include transition state analysis, the modeling of metabolic pathways, and the elucidation of reaction pathways and their associated energy barriers.

Transition State Analysis of Synthetic Reactions

Transition state theory is a cornerstone of computational reaction kinetics, providing a framework for calculating the rates of chemical reactions. dntb.gov.ua By locating and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can understand the feasibility and kinetics of a synthetic step. While numerous computational studies have been performed on the synthesis of phenols and their derivatives, no specific transition state analyses for synthetic reactions directly involving this compound have been reported. beilstein-journals.orgmdpi.com

Computational Modeling of Metabolic Pathways

The metabolic fate of chemical compounds in biological systems is a critical area of study in toxicology and drug development. Computational modeling has emerged as an essential tool for predicting the metabolic pathways of xenobiotics, including phenolic compounds. researchgate.netnih.gov These models can identify potential metabolites and the enzymes responsible for their formation. The Gene Ontology term "phenol-containing compound metabolic process" (GO:0018958) encompasses the chemical reactions and pathways involving phenols. jax.org However, specific computational models detailing the metabolic pathways of this compound are not present in the current body of scientific literature.

Reaction Pathway Elucidation and Energy Barriers

Computational methods, particularly quantum mechanics-based approaches, are instrumental in mapping out the complete reaction pathways for chemical transformations and calculating the associated energy barriers. researchgate.netresearchgate.net This information is vital for understanding reaction mechanisms and optimizing reaction conditions. To date, no studies have been published that elucidate the reaction pathways and determine the energy barriers for any reactions specifically involving this compound.

Potential Research Applications and Future Directions

Utilization as a Biochemical Probe or Research Tool

The presence of two hydroxyl groups on 3-(1-Hydroxyhexyl)phenol makes it an ideal candidate for chemical modification to create biochemical probes. These probes are invaluable tools for identifying and studying the interactions between small molecules and biological macromolecules like proteins.

By chemically attaching a reporter molecule—such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging—to one of the hydroxyl groups, researchers can synthesize a derivatized version of this compound. This "tagged" molecule can then be introduced into a biological system (e.g., cell lysate). If the compound binds to specific proteins, the tagged protein-compound complexes can be isolated and identified using techniques like mass spectrometry. This strategy allows for the elucidation of the compound's mechanism of action and the discovery of new biological targets. mdpi.com

Key Steps in Developing a Biochemical Probe from this compound:

Synthesis: A reporter group (e.g., biotin, fluorophore) is covalently bonded to the molecule, typically at the less sterically hindered hydroxyl group.

Incubation: The probe is introduced to a biological sample, allowing it to bind to its target proteins.

Enrichment and Isolation: Techniques such as streptavidin affinity chromatography are used to capture the probe along with its bound proteins. mdpi.com

Identification: The captured proteins are identified using mass spectrometry, revealing the molecular targets of the parent compound.

This molecular probe technology provides crucial insights into the molecular basis of a compound's activity and can accelerate the discovery of new therapeutic pathways. mdpi.com

Role as a Precursor for Advanced Organic Materials or Specialty Chemicals

Phenolic compounds have long been fundamental building blocks in the polymer and materials industry, primarily used in the production of phenolic resins, plastics, and adhesives. nih.govnih.gov The bifunctional nature of this compound—possessing both a phenolic and an alcoholic hydroxyl group—makes it a versatile precursor for creating novel polymers and specialty chemicals.

The two hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form polyesters or polyethers. The hexyl chain would be incorporated into the polymer backbone, potentially imparting properties like increased flexibility, improved solubility in organic solvents, and enhanced thermal stability compared to polymers made from simpler phenols. These modified properties could be advantageous in applications requiring advanced materials with tailored characteristics.

Cyclohexylphenols, which are structurally related, are known intermediates in the manufacturing of dyes, resins, and pharmaceuticals. rsc.org Similarly, this compound could serve as a key intermediate in multi-step synthetic pathways to produce complex molecules for various industrial uses.

| Application Area | Potential Role of this compound | Resulting Product/Material | Potential Advantage |

|---|---|---|---|

| Polymer Synthesis | Monomer in polycondensation reactions | Polyesters, Polyethers, Polycarbonates | Increased flexibility, hydrophobicity, and tailored thermal properties |

| Specialty Chemicals | Intermediate in multi-step synthesis | Pharmaceuticals, Agrochemicals, Dyes | Provides a unique structural scaffold for building complex molecules |

| Resins and Adhesives | Component in resin formulation | Modified phenolic resins | Improved adhesive properties and material compatibility |

Development of New Analytical Standards and Reference Materials

Analytical standards are highly pure compounds that serve as a benchmark for qualitative and quantitative analysis in research and industry. scbt.com They are essential for ensuring the accuracy, reliability, and consistency of analytical measurements across various fields, including environmental science, food safety, and pharmaceutical quality control. scbt.com

Should this compound or its derivatives find use in commercial products or become relevant as an environmental marker, the development of a certified analytical standard would be imperative. This high-purity reference material would be used to:

Calibrate analytical instruments such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) systems. antpedia.com

Validate new analytical methods for detecting and quantifying the compound in complex matrices.

Serve as a quality control standard in manufacturing processes to ensure product purity and consistency. antpedia.com

Identify and quantify impurities in technical-grade this compound.

The availability of an analytical standard is a critical step in the transition of a chemical from a research compound to a commercially viable product, ensuring regulatory compliance and product quality.

Exploration of Unconventional Biological Targets or Pathways (In Vitro/Pre-clinical)

Phenolic compounds are a diverse group of molecules known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.com Many have been investigated for their potential as therapeutic agents. eurekaselect.com The specific structure of this compound warrants investigation into its own unique biological effects through in vitro and pre-clinical screening.

Initial research would involve in vitro assays to screen the compound against a broad panel of biological targets, such as enzymes, receptors, and protein-protein interactions. This approach could uncover unexpected activities and identify novel or unconventional biological pathways that are modulated by the compound. sciencedaily.comtechnologynetworks.com For instance, structurally related 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been investigated as μ-opioid receptor (MOR) antagonists. nih.gov This suggests that compounds with a 3-substituted phenol (B47542) core could be promising scaffolds for targeting neurological pathways.

Pre-clinical studies, often using cell cultures and animal models, would follow to explore any promising in vitro findings further. nih.gov Such research could reveal therapeutic potential in areas not typically associated with simple phenols, opening up new avenues for drug discovery and development.

Synergistic Research with Other Chemical Entities in Mechanistic Studies

In complex biological and chemical systems, the effect of a mixture of compounds is not always the sum of its parts. Interactions between molecules can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect equals the sum), or antagonistic (the combined effect is less). nih.govmdpi.com

Future research could explore the synergistic potential of this compound when combined with other chemical entities, such as other antioxidants, therapeutic drugs, or organic acids. researchgate.netresearchgate.net For example, studies on other phenolic compounds have shown that their antioxidant capacity can be significantly enhanced when mixed with substances like caffeic acid or gallic acid. nih.govresearchgate.net

Mechanistic studies would be designed to understand the nature of these interactions. Such research is crucial for developing effective formulations in pharmaceuticals, food preservation, and other applications where multi-component mixtures are used.

| Type of Interaction | Description | Potential Research Question for this compound |

|---|---|---|

| Synergistic | The combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov | Does combining this compound with Vitamin C enhance its antioxidant activity more than expected? |

| Additive | The combined effect is equal to the sum of the individual effects. | When mixed with another phenolic antioxidant, is the resulting radical scavenging activity simply additive? |

| Antagonistic | The combined effect is less than the sum of their individual effects; one compound may inhibit the action of the other. researchgate.net | Does the presence of certain metal ions or other compounds reduce the biological efficacy of this compound? |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(1-Hydroxyhexyl)phenol, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving alkylation, reduction, and protection/deprotection steps. For example, alkylation of phenol derivatives with hexyl halides under basic conditions (e.g., NaOH/EtOH) can introduce the hydroxyhexyl chain, followed by selective reduction using catalysts like Pd/C under hydrogen . Optimization includes controlling reaction temperatures (reflux vs. room temperature) and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography or recrystallization ensures high yields (>75%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are indispensable for confirming the hydroxyhexyl chain’s position and phenol ring substitution pattern. For instance, the hydroxyl proton appears as a broad singlet (~5 ppm), while aromatic protons show splitting patterns consistent with para-substitution .

- HPLC : Reverse-phase HPLC with UV detection (λ = 270 nm) quantifies purity (>98%) and detects trace impurities. Mobile phases often combine acetonitrile and water with 0.1% formic acid .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 224.1782 for CHO) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation time >30 minutes) and tight-sealed goggles to prevent skin/eye contact .